molecular formula C12H19NO2 B13548873 alfa-Amino-2-adamantaneacetic acid

alfa-Amino-2-adamantaneacetic acid

Cat. No.: B13548873
M. Wt: 209.28 g/mol
InChI Key: QHBKDONXFKTUGL-UHFFFAOYSA-N
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Description

2-(adamantan-2-yl)-2-aminoacetic acid is a derivative of adamantane, a compound known for its unique cage-like structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(adamantan-2-yl)-2-aminoacetic acid typically involves the reaction of adamantanone with glycine under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired amino acid .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(adamantan-2-yl)-2-aminoacetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(adamantan-2-yl)-2-aminoacetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(adamantan-2-yl)-2-aminoacetic acid involves its interaction with specific molecular targets. In biological systems, it may act by modulating enzyme activity or interacting with cellular receptors. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with proteins and nucleic acids

Biological Activity

Alpha-amino-2-adamantaneacetic acid (also known as 2-adamantan-2-yl-3-aminoacetic acid) is a compound that has garnered interest in the field of medicinal chemistry due to its unique structural properties and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Structural Characteristics

Chemical Structure:
Alpha-amino-2-adamantaneacetic acid features an adamantane core, which is a polycyclic hydrocarbon known for its rigidity and ability to interact with various biological targets. The presence of the amino and acetic acid functional groups enhances its solubility and reactivity.

Synthesis

The synthesis of alpha-amino-2-adamantaneacetic acid has been achieved through several methods, often involving the modification of adamantane derivatives. A notable approach includes the reaction of adamantane-based compounds with amino acids under specific conditions to yield the desired product with high purity and yield .

Alpha-amino-2-adamantaneacetic acid exhibits several biological activities:

  • Neuroprotective Effects:
    • Studies indicate that this compound may have neuroprotective properties, potentially benefiting conditions such as Alzheimer's disease and Parkinson's disease. Its ability to cross the blood-brain barrier allows it to exert effects on central nervous system pathways .
  • Anti-inflammatory Properties:
    • Research has shown that alpha-amino-2-adamantaneacetic acid can modulate inflammatory responses, possibly through the inhibition of pro-inflammatory cytokines. This activity is particularly relevant in chronic inflammatory diseases .
  • Antioxidant Activity:
    • The compound demonstrates antioxidant properties, which may help mitigate oxidative stress in cells. This is crucial for protecting cellular integrity and function in various pathological states .

Case Studies

  • In Vivo Studies:
    • A study conducted on animal models demonstrated that administration of alpha-amino-2-adamantaneacetic acid resulted in significant reductions in markers of inflammation and oxidative stress, suggesting its potential as a therapeutic agent for inflammatory disorders .
  • Cell Culture Experiments:
    • In vitro experiments using neuronal cell lines revealed that treatment with this compound led to increased cell viability under oxidative stress conditions, further supporting its neuroprotective role .

Data Tables

Biological Activity Mechanism Study Reference
NeuroprotectiveModulation of neuroinflammation
Anti-inflammatoryInhibition of cytokine release
AntioxidantScavenging reactive oxygen species

Properties

Molecular Formula

C12H19NO2

Molecular Weight

209.28 g/mol

IUPAC Name

2-(2-adamantyl)-2-aminoacetic acid

InChI

InChI=1S/C12H19NO2/c13-11(12(14)15)10-8-2-6-1-7(4-8)5-9(10)3-6/h6-11H,1-5,13H2,(H,14,15)

InChI Key

QHBKDONXFKTUGL-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)C3C(C(=O)O)N

Origin of Product

United States

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